molecular formula C20H24BrN5O B6481428 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 886896-53-3

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B6481428
CAS No.: 886896-53-3
M. Wt: 430.3 g/mol
InChI Key: SUAFFHLAWVPTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3) is a chemically novel pyridazine-based compound of significant interest in neuroscience and medicinal chemistry research. It serves as a key structural analog in the exploration of novel pan-muscarinic antagonists that target the muscarinic acetylcholine receptors (mAChRs M1-M5), a class of GPCRs . This series of compounds, including this specific analog, was identified and optimized for its potent antagonistic activity and has been noted for its attractive central nervous system (CNS) penetration in preclinical models, characterized by a high brain-to-plasma ratio (K p ~2.1) . Unlike classical mAChR antagonists that typically feature a basic amine moiety, this chemotype expands the chemical diversity of ligands for this receptor family and provides researchers with a valuable tool for probing receptor function and signaling . Its primary research applications include structure-activity relationship (SAR) studies, the investigation of mAChR physiology, and the development of new therapeutic approaches for neurological disorders . The compound is supplied for research purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can purchase this product with various pack sizes available to suit laboratory needs .

Properties

IUPAC Name

(3-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAFFHLAWVPTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrN5OC_{20}H_{24}BrN_{5}O, with a molecular weight of approximately 430.3 g/mol. The structure features a pyridazine core substituted with piperazine and piperidine moieties, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyridazine core. Subsequent steps include the introduction of piperazine and piperidine groups through nucleophilic substitution reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to enhance yields.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 23 µM .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, related compounds have demonstrated potent inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition can be as low as 0.22 µM .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of bromobenzoyl and piperazine moieties suggests a mechanism involving receptor modulation and enzyme inhibition, which can lead to alterations in biological pathways relevant to disease processes.

Study on Antimycobacterial Activity

A study published in 2022 highlighted the efficacy of various chemical entities against M. tuberculosis. Among these, compounds structurally related to this compound were selected for further investigation due to their high potency and selectivity against bacterial cells compared to eukaryotic cells .

Neuropharmacological Assessment

Another study explored the neuropharmacological properties of piperazine derivatives, including the subject compound. It was found that these derivatives could act as dopamine and serotonin antagonists, offering potential therapeutic avenues for psychiatric disorders.

Data Summary

Property Value
Molecular FormulaC20H24BrN5OC_{20}H_{24}BrN_{5}O
Molecular Weight430.3 g/mol
Antimycobacterial MIC (µM)6.3 - 23
AChE IC50 (µM)0.22
Structure Complexity Rating493

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • Bromine vs. Other Halogens: The 3-bromobenzoyl group (target compound) introduces steric bulk and lipophilicity (logP ↑) compared to 3-chlorophenylsulfonyl ( , CAS 1014025-90-1), which features a sulfonyl linker and chlorine atom. lists bromobenzoyl derivatives (2-, 3-, and 4-bromo isomers) with 3,4,5-trimethylpyrazol-1-yl at position 6. The 3-bromo isomer may exhibit distinct electronic effects due to the meta-substitution pattern .
  • The methylpyrazol-1-yl group at position 6 may reduce steric hindrance relative to piperidine . (CAS 1020501-84-1) features a 4-methylbenzoyl group, which balances lipophilicity and metabolic stability. The 3,4,5-trimethylpyrazol-1-yl substituent introduces higher steric bulk than piperidine .

Substituent Variations at Position 6

  • Piperidin-1-yl vs. In contrast, pyrazol-1-yl groups (e.g., , 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) are aromatic and may participate in hydrogen bonding, affecting target affinity . (CAS 1013820-44-4) includes a 3,4,5-trimethylpyrazol-1-yl group, which increases hydrophobicity and steric shielding compared to piperidine .

Electronic and Steric Effects

  • The 3-bromobenzoyl group in the target compound likely increases electron density on the pyridazine ring due to resonance effects, whereas sulfonyl groups ( ) withdraw electrons.
  • Piperidine’s flexibility at position 6 may allow better conformational adaptation in binding pockets compared to rigid pyrazole derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS Number) Benzoyl Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Features
Target Compound (1020502-24-2*) 3-Bromobenzoyl Piperidin-1-yl Not Provided Not Provided High lipophilicity, basic nitrogen
3-(4-(4-Methoxybenzoyl)… (1019100-91-4) 4-Methoxybenzoyl 3-Methylpyrazol-1-yl C20H22N6O2 378.4 Enhanced solubility, electron-donating
3-(4-(3-Chlorophenylsulfonyl)… (1014025-90-1) 3-Chlorophenylsulfonyl 3-Methylpyrazol-1-yl C18H18ClN7O2S Not Provided Strong electron-withdrawing sulfonyl
3-(4-(4-Methylbenzoyl)… (1020501-84-1) 4-Methylbenzoyl 3,4,5-Trimethylpyrazol-1-yl C22H26N6O 390.5 Balanced lipophilicity, steric bulk
3-(4-(Biphenyl-4-sulfonyl)… (1013820-44-4) Biphenyl-4-sulfonyl 3,4,5-Trimethylpyrazol-1-yl C26H28N6O2S 488.6 High molecular weight, rigid structure

Research Implications

  • Drug Design : Piperidine at position 6 may improve metabolic stability over pyrazole derivatives, as saturated rings are less prone to oxidative metabolism.
  • Solubility : The 3-bromobenzoyl group’s lipophilicity could necessitate formulation adjustments, whereas methoxy or methyl groups ( ) offer better aqueous solubility.
  • Binding Affinity : Steric bulk from trimethylpyrazole ( ) might hinder target engagement compared to piperidine’s flexibility.

Q & A

Basic: What are the common synthetic routes for 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Pyridazine Formation : A pyridazine core is functionalized via nucleophilic substitution or coupling reactions. For example, halogenated pyridazine intermediates react with piperazine derivatives under basic conditions (e.g., NaH in DMF at 60–80°C) .

Bromobenzoyl Incorporation : 3-Bromobenzoyl chloride is coupled to the piperazine moiety using a Schotten-Baumann reaction (e.g., in dichloromethane with triethylamine as a base) .

Piperidine Attachment : A Buchwald-Hartwig amination or nucleophilic aromatic substitution introduces the piperidine group at the 6-position .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to avoid side products. Purity is confirmed via HPLC and NMR .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons from bromobenzoyl at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+^+ calculated for C20_{20}H22_{22}BrN5_5O: 452.09) .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs, though limited to crystalline derivatives .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., varying IC50_{50} values in kinase assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols per NIH guidelines .
  • Compound Purity : Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to ensure >95% purity .
  • Target Selectivity : Perform counter-screens against related receptors (e.g., GPCR panels) to rule off-target effects .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:
SAR studies focus on:

Piperazine Modifications : Replacing 3-bromobenzoyl with electron-withdrawing groups (e.g., sulfonyl) enhances receptor binding affinity (ΔG = -2.3 kcal/mol) .

Pyridazine Substitutions : Introducing methyl groups at the 4-position improves metabolic stability (t1/2_{1/2} increased from 1.2 to 4.7 hours in microsomal assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.